(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole ring, and a fluoro-substituted phenyl group, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazole-4-carbaldehyde with 3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The fluoro-substituted phenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its pharmacological properties, including its ability to modulate specific molecular pathways, are of particular interest.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable component in various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of specific enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Another compound containing a fluoro-substituted phenyl group, but with a different core structure.
Uniqueness
What sets this compound apart is its combination of a thiazolidinone ring, a pyrazole ring, and a fluoro-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
623939-77-5 |
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Molecular Formula |
C25H22FN3O2S2 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22FN3O2S2/c1-3-12-28-24(30)22(33-25(28)32)15-18-16-29(19-8-6-5-7-9-19)27-23(18)17-10-11-21(20(26)14-17)31-13-4-2/h3,5-11,14-16H,1,4,12-13H2,2H3/b22-15- |
InChI Key |
XBEZRRGNWTTYNH-JCMHNJIXSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)F |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)F |
Origin of Product |
United States |
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